

Basic characteristics of 15-ketoeicosatetraenoic acid

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An In-Depth Technical Guide to 15-Ketoeicosatetraenoic Acid (15-KETE)

Introduction

15-Ketoeicosatetraenoic acid (**15-KETE**), also known as 15-oxo-ETE, is a biologically active lipid mediator derived from the metabolism of arachidonic acid.[1][2] Initially considered an inactive catabolite of 15-hydroxyeicosatetraenoic acid (15-HETE), recent research has revealed its role as a potent signaling molecule.[2][3] **15-KETE** possesses an electrophilic α,β -unsaturated ketone structure, which allows it to interact with and modulate the function of key regulatory proteins.[3] This guide provides a comprehensive overview of the fundamental characteristics of **15-KETE**, its biochemical pathways, and its effects on cellular signaling, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of **15-KETE** are summarized below, providing essential data for experimental design and analysis.



Property	Value	Source
Formal Name	15-oxo-5Z,8Z,11Z,13E- eicosatetraenoic acid	[4]
Synonyms	15-KETE, 15-oxo-ETE	[1][4]
CAS Number	81416-72-0	[1][4]
Molecular Formula	С20Н30О3	[1][4]
Formula Weight	318.5 g/mol	[1][4]
Physical Appearance	Solid	Inferred from storage/shipping
Storage	-20°C	[4]
Stability	≥ 2 years (at -20°C)	[4]
Solubility	DMF: MiscibleDMSO: MiscibleEthanol: MisciblePBS (pH 7.2): ~0.8 mg/ml	[4]
λтах	279 nm	[4]

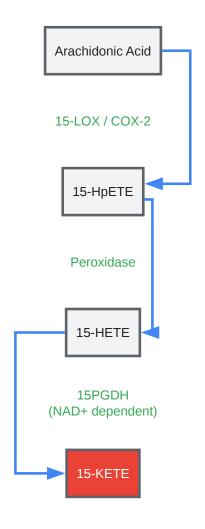
Biochemistry: Biosynthesis and Metabolism

15-KETE is not a primary product of arachidonic acid metabolism but is formed through a multistep enzymatic cascade.[3]

Biosynthesis Pathway

The primary pathway for **15-KETE** generation involves two key enzymatic steps. First, arachidonic acid is oxygenated by either 15-lipoxygenase (15-LOX) or cyclooxygenase-2 (COX-2) to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[3] This unstable intermediate is then rapidly reduced to 15-HETE.[5] The final and rate-limiting step is the oxidation of the 15-hydroxyl group of 15-HETE to a ketone by 15-hydroxyprostaglandin dehydrogenase (15PGDH), yielding **15-KETE**.[2][3][4]





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Biosynthesis of **15-KETE** from Arachidonic Acid.

Metabolism

Once formed, **15-KETE** can undergo further metabolic processing. As an electrophilic species, it can react with nucleophiles, notably forming glutathione (GSH) adducts.[2][3] This conjugation is a detoxification pathway that can be inhibited by agents like ethacrynic acid, thereby increasing the signaling capacity of **15-KETE**.[2][3] While the metabolism of its precursor, **15-HETE**, includes beta-oxidation, the specific downstream catabolic fate of **15-KETE** is less clearly established.[6][7]

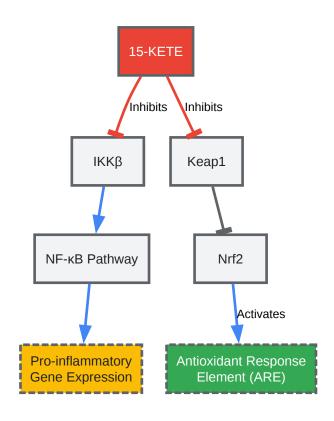
Biological Activities and Signaling Pathways

15-KETE is a pleiotropic signaling molecule that modulates inflammatory responses, cell proliferation, and angiogenesis through various mechanisms.



Modulation of Inflammatory Signaling

15-KETE exhibits dual roles in regulating inflammation. It inhibits the pro-inflammatory NF-κB pathway by directly alkylating and inhibiting IKKβ, a key kinase in the pathway.[2][3] Concurrently, it activates the Nrf2-regulated antioxidant response, a major cellular defense mechanism against oxidative stress.[2][3] This is achieved through the modification of Keap1, a negative regulator of Nrf2.



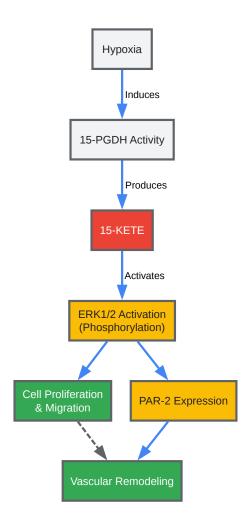
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15-KETE modulates NF-κB and Nrf2 pathways.

Regulation of Cell Proliferation and Angiogenesis

In the context of hypoxia, **15-KETE** promotes the proliferation and migration of pulmonary artery endothelial cells.[8] This effect is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK1/2) signaling pathway.[8] Activation of ERK1/2 by **15-KETE** leads to increased DNA synthesis and facilitates the G0/G1 to S phase transition in the cell cycle.[8] In pulmonary arterial smooth muscle cells, this ERK1/2 activation is also linked to the upregulation of protease-activated receptor-2 (PAR-2), contributing to vascular remodeling.[9]





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15-KETE promotes proliferation via the ERK1/2 pathway.

Interaction with PPARy

15-KETE is also investigated for its interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARy), a nuclear receptor that is a master regulator of adipogenesis and glucose metabolism.[10][11] While the related molecule 15-keto-prostaglandin E2 is a known PPARy agonist, the direct and functional consequences of **15-KETE** binding to PPARy are an active area of research.[10] Such an interaction would link **15-KETE** to the broader regulation of metabolism and immunity.

Experimental Protocols

Standardized methodologies are crucial for the accurate study of **15-KETE**. Below are outlines for key experimental procedures.



Quantification of 15-KETE in Biological Samples

This protocol describes a general method for the extraction and quantification of **15-KETE** from biological matrices (e.g., serum, cell culture media) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

- 1. Sample Preparation and Extraction:
- To a 15 μL sample (e.g., serum), add 60 μL of a cold extraction solution consisting of
 acetonitrile and methanol (1:1, v/v).[12] This solution should be fortified with an appropriate
 stable isotope-labeled internal standard (e.g., d4-15-KETE) to correct for extraction losses
 and matrix effects.
- Vortex the mixture thoroughly to ensure protein precipitation.
- Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[12][13]
- Carefully collect the supernatant for UPLC-MS/MS analysis.
- 2. UPLC-MS/MS Analysis:
- Chromatography: Separation is typically achieved on a reverse-phase C18 column. A
 gradient elution using mobile phases such as water with 0.1% formic acid (Mobile Phase A)
 and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed to resolve 15-KETE
 from other lipids.
- Mass Spectrometry: Detection is performed on a tandem mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).
 - Parent Ion (Q1): m/z 317.2 (corresponding to [M-H]⁻ for 15-KETE).
 - Fragment Ions (Q3): Specific fragment ions are monitored for quantification and confirmation. These transitions must be optimized based on the specific instrument used.
- Quantification: A calibration curve is generated using known concentrations of a **15-KETE** analytical standard. The concentration in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[14]



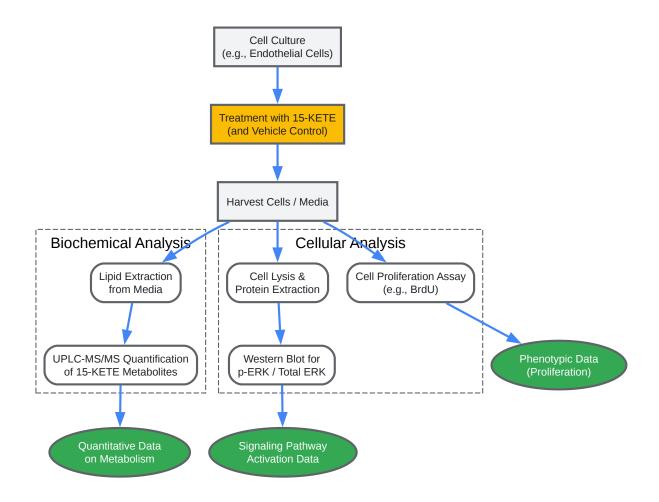
Western Blot Analysis of ERK1/2 Activation

This protocol is used to determine if **15-KETE** treatment induces the phosphorylation (activation) of ERK1/2 in cultured cells.

- 1. Cell Culture and Treatment:
- Plate cells (e.g., pulmonary artery endothelial cells) at an appropriate density and grow to ~80% confluency.
- Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling activity.
- Treat cells with 15-KETE at various concentrations and for different time points. Include a
 vehicle control (e.g., ethanol or DMSO).
- 2. Protein Extraction:
- After treatment, wash cells with ice-cold PBS.
- Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Scrape the cells, collect the lysate, and clarify by centrifugation. The supernatant contains
 the total protein extract.
- 3. Western Blotting:
- Determine protein concentration using a standard assay (e.g., BCA).
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).



- After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.



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Workflow for studying **15-KETE**'s biological effects.

Conclusion

15-ketoeicosatetraenoic acid has emerged from a presumed inactive metabolite to a significant electrophilic lipid mediator. Its ability to modulate key signaling pathways such as NF-kB, Nrf2,



and ERK1/2 positions it as a critical molecule in the regulation of inflammation, cellular proliferation, and tissue homeostasis. The detailed understanding of its synthesis, metabolism, and mechanisms of action, facilitated by robust experimental protocols, is essential for exploring its therapeutic potential in diseases ranging from inflammatory disorders to cancer and vascular pathologies.

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